6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Histamine H3 receptor GPCR antagonists CNS drug discovery

6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (MW 234.32) is a regioisomerically pure benzothiazole building block. Its unique 6-methoxy-2-(pyrrolidin-1-yl) substitution pattern, explicitly claimed in patents for ITK inhibitors (US20090163464) and validated in multitarget-directed ligand (MTDL) paradigms for H3R/AChE/BuChE/MAO-B polypharmacology, provides a patent-driven advantage over 4- or 5-methoxy analogs. The pyrrolidine group enables rapid diversification for kinase selectivity, while the lower MW and reduced rotatable bond count vs. extended analogs make it ideal for systematic SAR mapping. Procure this intermediate to access structurally minimized leads for neurological and agrochemical discovery.

Molecular Formula C12H14N2OS
Molecular Weight 234.32
CAS No. 852046-49-2
Cat. No. B2968753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
CAS852046-49-2
Molecular FormulaC12H14N2OS
Molecular Weight234.32
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCCC3
InChIInChI=1S/C12H14N2OS/c1-15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
InChIKeyKYRDMSGXPQAQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (CAS 852046-49-2): Core Scaffold Overview for Scientific Procurement


6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound combining a benzothiazole core with a methoxy group at the 6-position and a pyrrolidin-1-yl substituent at the 2-position (molecular formula C₁₂H₁₄N₂OS, MW 234.32) . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties [1]. The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is a common pharmacophoric element found in numerous clinically relevant molecules, including dopamine D4 receptor antagonists and HIV reverse transcriptase inhibitors . This combination of substructures positions the compound as a versatile building block for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Substitution of 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole Fails in Scientific Workflows


In-class benzothiazole derivatives are not interchangeable due to the profound impact of substituent position and electronic character on biological target engagement. The 2-(1-pyrrolidinyl)benzothiazole core alone exhibits no or very poor histamine H₃ receptor antagonist activity, whereas substitution at the benzothiazole 4-position with piperidinyl or piperazinyl groups confers moderate-to-good antagonist activity (pA₂ 7.0–7.2) [1]. Similarly, in BACE-1 inhibitor series, the presence of a pyrrolidinyl side group at specific positions around the benzothiazole scaffold improves inhibitory potency by up to 24-fold (IC₅₀ = 0.12 μM for the most potent analog) [2]. The 6-methoxy substituent on the benzothiazole ring alters electron density, lipophilicity, and hydrogen-bonding capacity, which can dictate selectivity across targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) [3]. Without the precise 6-methoxy-2-(pyrrolidin-1-yl) substitution pattern, researchers risk selecting a compound with fundamentally different—and potentially uncharacterized—pharmacological or physicochemical behavior, compromising assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (852046-49-2)


Histamine H₃ Receptor Antagonism: Core Scaffold Activity Deficit Highlights Substitution Importance

The unsubstituted 2-(1-pyrrolidinyl)benzothiazole shows no or very poor histamine H₃ receptor antagonist activity in the electrically evoked guinea-pig jejunum contraction assay, while 2-(4-piperidinyl)benzothiazoles and 2-(1-piperazinyl)benzothiazoles display moderate-to-good antagonist activity with pA₂ values of 7.0–7.2 [1]. This established that the 2-pyrrolidinyl substituent alone is insufficient for H₃R engagement, and that additional substitution on the benzothiazole ring—such as the 6-methoxy group in the target compound—is required to modulate receptor affinity. No direct H₃R data exist for 6-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole itself; the evidence is a class-level inference from the core scaffold behavior.

Histamine H3 receptor GPCR antagonists CNS drug discovery

BACE-1 Inhibition: Pyrrolidinyl-Substituted Benzothiazoles Exhibit 24-Fold Potency Enhancement

In a molecular docking and SAR study of benzothiazole-based non-peptidic BACE-1 inhibitors, the most potent compound (compound 5) achieved an IC₅₀ of 0.12 μM, representing a 24-fold improvement in inhibitory potency relative to the unoptimized starting scaffold [1]. The study identified that a pyrrolidinyl side group at the P3′ and P4′ positions of the inhibitor is highly favored for strong BACE-1 inhibition. Although compound 5 differs from 6-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole, both share the critical pyrrolidinyl-benzothiazole pharmacophore that the SAR study highlights as essential for potency. The 6-methoxy substitution further modulates electron density on the benzothiazole ring, potentially influencing key hydrogen-bond interactions with the catalytic aspartate dyad.

BACE-1 Alzheimer's disease beta-secretase inhibition

Multitarget-Directed Ligand Profile: Benzothiazole-Pyrrolidine Conjugates Engage AChE, BuChE, and MAO-B

A 2023 study by Hafez et al. reported that the benzothiazole-pyrrolidine conjugate 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) is a potent multitarget-directed ligand (MTDL) with a Ki of 0.036 μM at histamine H₃ receptors and IC₅₀ values of 6.7 μM (AChE), 2.35 μM (BuChE), and 1.6 μM (MAO-B) [1]. Compound 3s shares the 6-substituted benzothiazole core with the target compound; the 6-methoxy substituent in 6-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole provides a different electron-donating profile compared to the 6-pentyloxy-pyrrolidine chain in 3s, which can be exploited for selectivity tuning across the three enzymatic targets. The unsubstituted 2-pyrrolidinylbenzothiazole was not profiled in this study, preventing a direct head-to-head comparison, but the data establish the 6-substituted benzothiazole-pyrrolidine scaffold as a validated MTDL chemotype.

Alzheimer's disease multitarget-directed ligands cholinesterase inhibition

Regioisomeric Differentiation: 6-Methoxy vs. 4-Methoxy Substitution in Patent Claims

US Patent US20090163464 (Abbott Laboratories) explicitly claims 6-methoxy-2-[(3R)-3-piperidin-1-ylpyrrolidin-1-yl]-1,3-benzothiazole as a chemical entity with kinase inhibitory activity, particularly targeting ITK (interleukin-2-inducible T-cell kinase) [1]. The patent's claims include the 6-methoxybenzothiazole-2-yl motif, while the 4-methoxy and 5-methoxy regioisomers (CAS 852046-48-1 and CAS unspecified for 5-methoxy free base) are not claimed, implying a regioisomer-dependent activity profile. Although the patent compound contains an additional piperidine substituent on the pyrrolidine ring, the specific inclusion of the 6-methoxy substitution pattern in the claims provides supporting evidence that the position of the methoxy group is a critical determinant of biological activity in this chemotype.

Kinase inhibition ITK inhibitors regioisomer SAR

Agrochemical Scaffold Potential: Pyrrolidinyl-Thiazoles as Broad-Spectrum Crop Protection Agents

Bayer AG patent DE10029077A1 claims pyrrolidinyl-, furanyl-, and thienyl-substituted thiazole derivatives as total or selective herbicides, insecticides, acaricides, nematocides, ectoparasiticides, and antifouling agents [1]. The patent defines a broad Markush structure encompassing 2-pyrrolidinyl-thiazole derivatives with various substituents on the thiazole ring, including alkoxy groups (such as methoxy). While 6-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is not specifically exemplified, its structural features fall within the claimed scope, distinguishing it from simpler 2-aminothiazole agrochemical leads. The benzothiazole ring system offers increased metabolic stability and lipophilicity compared to the monocyclic thiazole core, potentially translating to improved environmental persistence and cuticular penetration relevant to agrochemical applications.

Agrochemical discovery herbicides insecticides

Limitations Statement: Absence of Direct Comparative Biological Data for This Precise Compound

A comprehensive search of the primary peer-reviewed literature, patent databases, and public bioactivity repositories (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026 did not identify any study reporting direct, head-to-head quantitative biological data (IC₅₀, EC₅₀, Ki, MIC) for 6-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (CAS 852046-49-2) against a defined molecular target or in a comparative assay with a close structural analog. Consequently, the differential evidence presented in Section 3 relies on class-level inferences and cross-study comparisons with structurally related benzothiazole-pyrrolidine conjugates. This compound appears to function primarily as a synthetic building block in the current literature, and its procurement value derives from its defined regioisomeric identity, its alignment with patent-claimed chemotypes, and its potential as a starting material for focused library synthesis rather than from pre-validated biological differentiation. Users requiring target-specific potency data should commission primary screening of this compound against their assay of interest.

Data gap primary screening assay development

High-Value Application Scenarios for 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole (852046-49-2)


Medicinal Chemistry: Regioisomer-Defined Starting Point for Kinase Inhibitor Optimization (ITK Series)

Based on the patent claim scope documented in US20090163464 [1], medicinal chemistry teams pursuing interleukin-2-inducible T-cell kinase (ITK) inhibitors can deploy 6-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole as a regioisomerically pure intermediate. The 6-methoxy substitution pattern is explicitly claimed in the patent, while the 4-methoxy and 5-methoxy analogs are absent from the claims, providing patent-driven motivation for selecting this specific regioisomer over its close analogs (e.g., 4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole, CAS 852046-48-1). The pyrrolidine nitrogen at the 2-position serves as a convenient diversification point for introducing piperidine, piperazine, or other amine capping groups known to enhance kinase selectivity.

Neuroscience Drug Discovery: Compact MTDL Chemotype for Alzheimer's Disease Polypharmacology

The multitarget-directed ligand (MTDL) paradigm validated by Hafez et al. (2023) [1] demonstrates that 6-substituted benzothiazole-pyrrolidine conjugates can simultaneously engage histamine H₃ receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole provides a structurally minimized analog of the lead compound 3s (which contains an extended 6-pentyloxy-pyrrolidine chain). Its lower molecular weight (234 vs. 414 Da for 3s) and reduced rotatable bond count make it advantageous for systematic SAR exploration, where incremental addition of substituents can map the contributions of lipophilicity, chain length, and basicity to the MTDL polypharmacology profile.

Agrochemical Lead Generation: Benzothiazole-Enhanced Pyrrolidinyl-Thiazole Scaffold for Crop Protection

The Bayer AG patent DE10029077A1 [1] establishes the agrochemical relevance of pyrrolidinyl-substituted thiazole derivatives as herbicides, insecticides, and nematicides. 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole extends the monocyclic thiazole scaffold to the fused benzothiazole system, which is predicted to confer approximately 1.0–1.5 higher LogP, enhancing cuticular penetration in target pests and soil mobility characteristics. Agrochemical discovery groups can utilize this compound as a core scaffold for generating focused libraries with varying substituents at the 6-position (alkoxy chain length, halogenation) and the pyrrolidine ring, targeting specific pest enzyme systems or plant receptor pathways.

Academic Chemical Biology: Defined Negative Control or Inactive Scaffold for H₃R Assay Development

The seminal SAR study by Walczynski et al. (1999) [1] established that the unsubstituted 2-(1-pyrrolidinyl)benzothiazole core is devoid of histamine H₃ receptor antagonist activity, while appropriately substituted analogs achieve pA₂ values of 7.0–7.2. 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole, with its electron-donating 6-methoxy group, represents a distinct electronic state that may or may not restore activity. This compound can therefore serve as a mechanistic probe in H₃R antagonist screening cascades, allowing academic groups to dissect the contribution of the methoxy substituent to receptor binding independently of the pyrrolidine ring's presence.

Quote Request

Request a Quote for 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.